7-Bromodispiro[2.0.2.1]heptane

Catalog No.
S6604805
CAS No.
642074-83-7
M.F
C7H9Br
M. Wt
173.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromodispiro[2.0.2.1]heptane

CAS Number

642074-83-7

Product Name

7-Bromodispiro[2.0.2.1]heptane

IUPAC Name

7-bromodispiro[2.0.24.13]heptane

Molecular Formula

C7H9Br

Molecular Weight

173.05 g/mol

InChI

InChI=1S/C7H9Br/c8-5-6(1-2-6)7(5)3-4-7/h5H,1-4H2

InChI Key

IRNVEDVKVDVSPH-UHFFFAOYSA-N

SMILES

C1CC12C(C23CC3)Br

Canonical SMILES

C1CC12C(C23CC3)Br

7-Bromodispiro[2.0.2.1]heptane is a unique organic compound characterized by its distinctive molecular structure, which consists of a spirocyclic framework. The compound has the molecular formula C7H9BrC_7H_9Br and a molecular weight of 173.05 g/mol. Its IUPAC name is 7-bromodispiro[2.0.2.1]heptane, and it is classified under several chemical identifiers, including CAS number 642074-83-7 and MDL number MFCD20636112 . The structure includes two bridged cyclopropane rings, contributing to its unique chemical properties and reactivity.

Due to the presence of the bromine atom, which serves as a good leaving group in substitution reactions. Common types of reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols.
  • Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
  • Cycloaddition Reactions: The spirocyclic structure allows for potential cycloaddition reactions with other unsaturated compounds.

The specific reaction pathways depend on the reaction conditions and the nature of the reagents used.

Research into the biological activity of 7-bromodispiro[2.0.2.1]heptane is still limited, but its structural characteristics suggest potential interactions with biological targets. Compounds with similar spirocyclic structures have been studied for their antimicrobial and anticancer properties, indicating that 7-bromodispiro[2.0.2.1]heptane may also exhibit noteworthy biological effects worth exploring in future studies.

The synthesis of 7-bromodispiro[2.0.2.1]heptane typically involves multi-step organic reactions:

  • Starting Material Selection: The synthesis often begins with readily available precursors that can be transformed into the desired spirocyclic structure.
  • Formation of Spiro Compounds: Key steps may involve cyclization reactions to form the core spiro structure, followed by bromination to introduce the bromine substituent.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate the compound with high purity.

The specific conditions and reagents used can vary based on the synthetic route chosen.

7-Bromodispiro[2.0.2.1]heptane has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Material Science: Due to its unique structure, it may be useful in developing new materials or polymers.
  • Pharmaceutical Research: The compound's potential biological activity makes it a candidate for further investigation in drug development.

Interaction studies involving 7-bromodispiro[2.0.2.1]heptane focus on its reactivity with various nucleophiles and electrophiles, which can provide insights into its mechanism of action in biological systems or its utility in synthetic chemistry. Understanding these interactions is crucial for optimizing its applications in medicinal chemistry and materials science.

Several compounds share structural similarities with 7-bromodispiro[2.0.2.1]heptane, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
7-Bromobicyclo[2.2.1]heptaneC7H11BrContains a bicyclic structure; used in medicinal chemistry
7,7-Dibromodispiro[2.0.2.1(3)]heptaneC7H8Br2Contains two bromine atoms; potential for increased reactivity
Dispiro[2.0.2.1]heptaneC7H10Lacks halogen substituents; serves as a non-halogenated analog

These compounds illustrate variations in halogenation and structural complexity, highlighting the uniqueness of 7-bromodispiro[2.0.2.1]heptane within this class of compounds.

XLogP3

2

Exact Mass

171.98876 g/mol

Monoisotopic Mass

171.98876 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-23-2023

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